Hsd17B13-IN-15

HSD17B13 IC50 estradiol

HSD17B13-IN-15 (Compound is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched lipid droplet–associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI). The compound is characterized by a molecular formula of C21H17ClN2O4S, a molecular weight of 428.89 g/mol, and a CAS number of 2758802-07-0.

Molecular Formula C21H17ClN2O4S
Molecular Weight 428.9 g/mol
Cat. No. B12384794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-15
Molecular FormulaC21H17ClN2O4S
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)NC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl
InChIInChI=1S/C21H17ClN2O4S/c22-15-10-13(5-6-17(15)25)20(26)24-16-7-8-29-19(16)21(27)23-14-9-12-3-1-2-4-18(12)28-11-14/h1-8,10,14,25H,9,11H2,(H,23,27)(H,24,26)
InChIKeyRCXVQOOMDKYXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-15: A Research-Grade Inhibitor of Hydroxysteroid 17β-Dehydrogenase 13 for Liver Disease Models


HSD17B13-IN-15 (Compound 6) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched lipid droplet–associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) . The compound is characterized by a molecular formula of C21H17ClN2O4S, a molecular weight of 428.89 g/mol, and a CAS number of 2758802-07-0 . HSD17B13-IN-15 is marketed as a research tool for in vitro and in vivo studies targeting HSD17B13 enzymatic activity, with reported inhibitory activity against the natural substrates estradiol and leukotriene B3 .

Why HSD17B13-IN-15 Cannot Be Interchanged with Other In-Class Inhibitors


The HSD17B13 inhibitor class encompasses compounds with widely divergent potency, selectivity, and translational status. Clinical candidates such as INI-822 and BI-3231 achieve nanomolar IC50 values and possess established in vivo pharmacokinetic profiles, while research tool compounds like HSD17B13-IN-15 operate at submicromolar potency ranges . Interchanging these compounds without accounting for potency differences (e.g., ≤ 0.1 μM for estradiol for HSD17B13-IN-15 vs. 1 nM for BI-3231) can confound target engagement studies, over- or under-estimate pathway contributions, and compromise experimental reproducibility . Furthermore, compounds derived from distinct chemical scaffolds (e.g., hydantoins, dichlorophenols, or thiophenes) exhibit unique off-target profiles and physicochemical properties that directly impact solubility, cellular permeability, and dosing regimens, making generic substitution scientifically unsound [1].

Quantitative Differentiation of HSD17B13-IN-15 Against Key Comparators


Potency Profile: Distinct Substrate-Dependent IC50 Values Define HSD17B13-IN-15's Activity Niche

HSD17B13-IN-15 exhibits substrate-dependent inhibition with IC50 values of ≤ 0.1 μM for estradiol and ≤ 1 μM for leukotriene B3 . In contrast, the high-potency clinical candidate BI-3231 displays an IC50 of 1 nM for estradiol and 12–13 nM for leukotriene B3 [1]. This ~100-fold potency difference positions HSD17B13-IN-15 as a less potent but chemically distinct alternative for studies where nanomolar inhibition is not required or could be confounded by strong target suppression.

HSD17B13 IC50 estradiol leukotriene B3 NAFLD NASH

Chemical Scaffold Differentiation: Thiophene Core vs. Hydantoin and Dichlorophenol Classes

HSD17B13-IN-15 belongs to the thiophene-containing inhibitor class, as described in patent WO2022020714, with a core structure distinct from the hydantoin-based BI-3231 and the dichlorophenol series exemplified by HSD17B13-IN-85 [1]. This scaffold divergence implies different off-target profiles and physicochemical properties, which may be advantageous for specific assay formats requiring lower lipophilicity or alternative binding modes.

HSD17B13 inhibitor thiophene chemical scaffold structure-activity relationship SAR

Selectivity Data Absence: A Critical Distinction from Selectivity-Characterized Analogs

No peer-reviewed or vendor-provided selectivity data are currently available for HSD17B13-IN-15 against related short-chain dehydrogenases/reductases such as 17β-HSD4 or other HSD17B family members. This stands in contrast to analogs like HSD17B13-IN-105, which has documented 875-fold selectivity over 17β-HSD4 (IC50 0.036 μM vs. 31.5 μM) [1]. The absence of selectivity profiling for HSD17B13-IN-15 means that off-target contributions cannot be excluded in complex biological systems.

HSD17B13 selectivity 17β-HSD4 off-target inhibitor

In Vivo/Clinical Data Absence: Contrast with Phase 1 Candidate INI-822

HSD17B13-IN-15 has no reported in vivo efficacy or pharmacokinetic data and is designated as 'No Development Reported' by commercial vendors . In contrast, INI-822 has completed Phase 1 clinical evaluation with demonstrated oral bioavailability, a half-life supporting once-daily dosing, and in vivo pharmacodynamic effects including ALT reduction and hepatic phosphatidylcholine modulation in rodent MASH models [1]. This stark difference in translational status defines the appropriate use case for each compound: HSD17B13-IN-15 for early-stage in vitro research and INI-822 for translational studies requiring human-relevant PK/PD.

HSD17B13 in vivo clinical trial pharmacokinetics MASH

Optimal Use Cases for HSD17B13-IN-15 Based on Differentiated Evidence


In Vitro Mechanistic Studies of HSD17B13-Dependent Lipid Signaling

HSD17B13-IN-15 is suitable for cell-based assays investigating the role of HSD17B13 enzymatic activity in hepatic lipid droplet metabolism, particularly in hepatocyte or hepatic organoid models where substrate-specific inhibition (estradiol vs. leukotriene B3) is of interest . The compound's submicromolar potency is adequate for short-term, high-concentration exposure experiments where complete target suppression is not required.

Chemical Probe Development and SAR Expansion

As a representative of the thiophene-containing HSD17B13 inhibitor class, HSD17B13-IN-15 serves as a chemical starting point for medicinal chemistry campaigns seeking to optimize potency, selectivity, or pharmacokinetic properties within a non-hydantoin scaffold . Its structural divergence from clinical candidates enables orthogonal validation of target biology across distinct chemotypes.

Assay Validation and High-Throughput Screening Counter-Screens

HSD17B13-IN-15 can be employed as a reference inhibitor in high-throughput enzymatic screens to validate assay performance and establish Z′-factor metrics for HSD17B13 activity assays. Its established IC50 values for both estradiol and leukotriene B3 provide dual-substrate validation capability, ensuring assay robustness before screening larger compound libraries .

Preclinical Research Where Potency Requirements Are Moderate

For research groups conducting preliminary proof-of-concept studies in rodent NAFLD/NASH models, HSD17B13-IN-15 may be used if high-potency inhibition is not critical and if the compound's in vivo properties can be empirically optimized through formulation development. However, the absence of published in vivo PK data necessitates independent characterization of exposure and target engagement before interpreting pharmacodynamic outcomes .

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